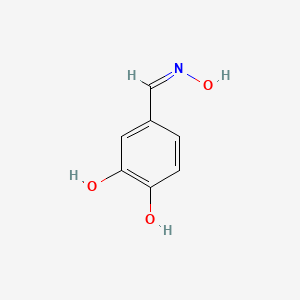
(E)-3,4-dihydroxybenzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydroxybenzaldehyde oxime is an organic compound derived from 3,4-dihydroxybenzaldehyde It is characterized by the presence of both hydroxyl and oxime functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydroxybenzaldehyde oxime typically involves the reaction of 3,4-dihydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime derivative.
Industrial Production Methods: While specific industrial production methods for 3,4-dihydroxybenzaldehyde oxime are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dihydroxybenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: Amines
Substitution: Ethers, esters
Aplicaciones Científicas De Investigación
3,4-Dihydroxybenzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as an apoptosis inducer in cancer cells.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3,4-dihydroxybenzaldehyde oxime involves its interaction with cellular components. In biological systems, it can act as an antioxidant by scavenging free radicals. Additionally, its oxime group can interact with enzymes and proteins, potentially leading to the modulation of biochemical pathways. The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with specific molecular targets involved in cell death pathways.
Comparación Con Compuestos Similares
3,4-Dihydroxybenzaldehyde: Shares the same core structure but lacks the oxime group.
2,4-Dihydroxybenzaldehyde: Similar structure with hydroxyl groups at different positions.
4-Hydroxybenzaldehyde oxime: Contains a single hydroxyl group and an oxime group.
Uniqueness: 3,4-Dihydroxybenzaldehyde oxime is unique due to the presence of both hydroxyl and oxime functional groups, which confer distinct chemical reactivity and biological activity. Its dual functional groups allow it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in research and industrial applications.
Propiedades
Fórmula molecular |
C7H7NO3 |
|---|---|
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
4-[(Z)-hydroxyiminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C7H7NO3/c9-6-2-1-5(4-8-11)3-7(6)10/h1-4,9-11H/b8-4- |
Clave InChI |
NUFMSECAGOXHAV-YWEYNIOJSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=N\O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C=NO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


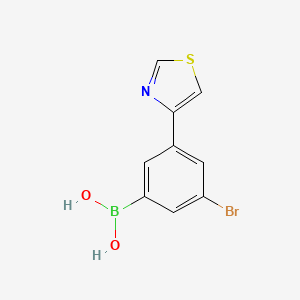

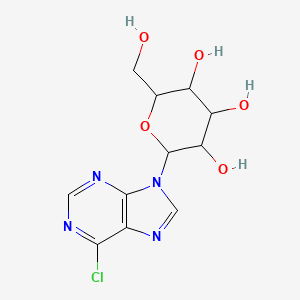
![8-(3-chlorophenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14087868.png)

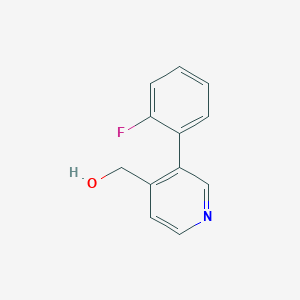
![3-chloro-N-[3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]butan-2-ylideneamino]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B14087910.png)
![1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087913.png)
![4-(3-chlorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14087934.png)
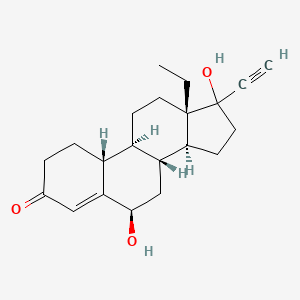
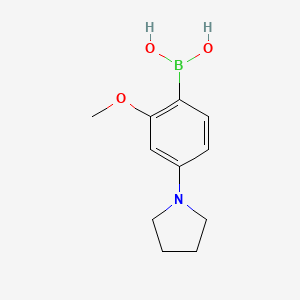
![1-(3-Methoxy-4-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087949.png)
![5-(2-hydroxy-3,5-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B14087956.png)
![7-[(2-Hydroxy-2-phenylacetyl)amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14087961.png)
